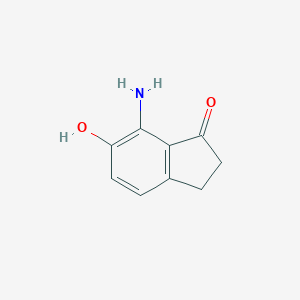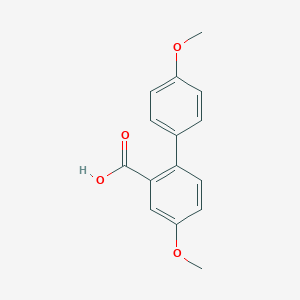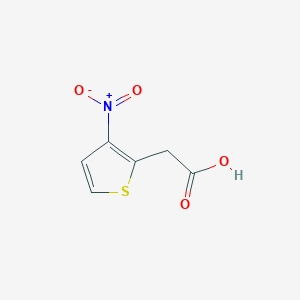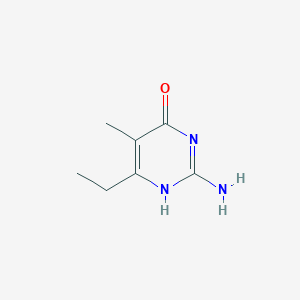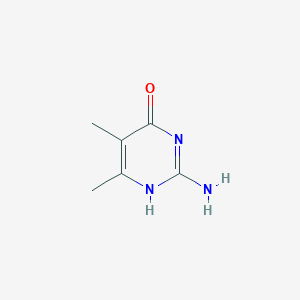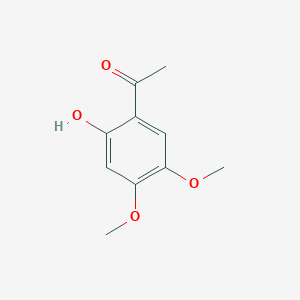
1-(2-Hydroxy-4,5-dimethoxyphenyl)ethanone
カタログ番号 B184777
CAS番号:
20628-06-2
分子量: 196.2 g/mol
InChIキー: KEQHBVWVKYHDCS-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“1-(2-Hydroxy-4,5-dimethoxyphenyl)ethanone” is a chemical compound with the molecular formula C10H12O4 . It is also known by other names such as “2’-Hydroxy-4’,5’-dimethoxyacetophenone” and "4’,5’-Dimethoxy-2’-hydroxyacetophenone" .
Molecular Structure Analysis
The molecular structure of “1-(2-Hydroxy-4,5-dimethoxyphenyl)ethanone” contains an intramolecular hydrogen bond between the phenol and acetyl substituents . In the crystal, C—H⋯ π interactions act between the molecules in a cyclic manner to stabilize stacks of molecules along the b axis .Chemical Reactions Analysis
While specific chemical reactions involving “1-(2-Hydroxy-4,5-dimethoxyphenyl)ethanone” are not detailed in the search results, it is noted as a useful reagent in the Vilsmeier-Haack reaction .Physical And Chemical Properties Analysis
The molecular weight of “1-(2-Hydroxy-4,5-dimethoxyphenyl)ethanone” is 196.20 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 4 .科学的研究の応用
Pest Repellent in Agriculture
- Summary of Application : This compound has been found to have repellent activities against three species of rice planthoppers . It is considered a potential source of bio-pesticide .
- Methods of Application : The compound was tested for its repellency in an H-tube olfactometer . It was applied under laboratory and greenhouse conditions at concentrations ranging from 10 to 1000 ppm .
- Results : The compound showed significant repellency to the brown planthopper (BPH), white-backed planthopper (WBPH), and small brown planthopper (SBPH) . Field experiments showed that releasers containing 1000 ppm of the compound significantly suppressed the planthopper population .
Antioxidant Property
- Summary of Application : The compound has been screened for its in vitro antioxidant property .
- Methods of Application : The antioxidant property was evaluated using the DPPH radical scavenging assay .
- Results : The specific results or quantitative data were not provided in the source .
Enhanced Photoluminescence
- Summary of Application : This compound has been used in the synthesis of novel Sm (III) complexes, which exhibit enhanced photoluminescence .
- Methods of Application : The compound was used to synthesize Sm (III) complexes using the solution-precipitation method . The photoluminescence properties of the complexes were investigated using various techniques, including FT-IR, 1H-NMR, and photoluminescence spectroscopy .
- Results : The Sm (III) complexes showed pure sharp emission bands from the intra f–f transitions of samarium ion at room temperature . The introduction of ancillary ligand 1,10-phenanthroline (Phen) or bathophenanthroline (Bath) resulted in enhanced photoluminescence .
特性
IUPAC Name |
1-(2-hydroxy-4,5-dimethoxyphenyl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O4/c1-6(11)7-4-9(13-2)10(14-3)5-8(7)12/h4-5,12H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEQHBVWVKYHDCS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1O)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40351684 |
Source


|
| Record name | 1-(2-hydroxy-4,5-dimethoxyphenyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40351684 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Hydroxy-4,5-dimethoxyphenyl)ethanone | |
CAS RN |
20628-06-2 |
Source


|
| Record name | 1-(2-hydroxy-4,5-dimethoxyphenyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40351684 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2'-Hydroxy-4',5'-dimethoxyacetophenone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された
Caffeine, 8-((3-methoxypropyl)amino)-
95982-26-6
7-[3-Chloro-2-hydroxypropyl]guanine
73100-76-2
1,4-dimethoxy-9H-fluoren-9-one
24061-14-1

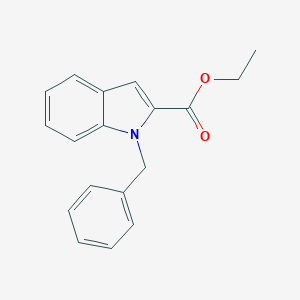
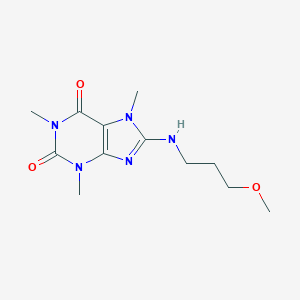
![7-[3-Chloro-2-hydroxypropyl]guanine](/img/structure/B184697.png)
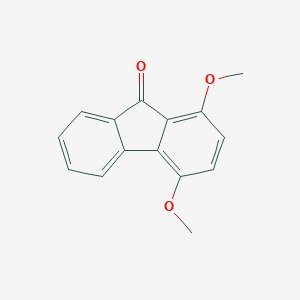
![1,4-Dithiaspiro[4.5]decan-7-ol](/img/structure/B184699.png)
